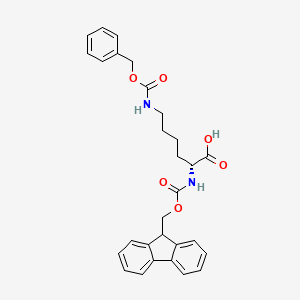

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-(((benzyloxy)carbonyl)amino)hexanoic acid

Beschreibung

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-(((benzyloxy)carbonyl)amino)hexanoic acid is a synthetic amino acid derivative extensively used in peptide synthesis and medicinal chemistry. Its structure features dual orthogonal protecting groups:

- Fmoc (9H-fluoren-9-ylmethoxycarbonyl) at the α-amino position, which is acid-labile and commonly employed in solid-phase peptide synthesis (SPPS).

- Benzyloxycarbonyl (Cbz) at the ε-amino position of the hexanoic acid backbone, which is base-stable and removable via catalytic hydrogenation.

This compound is pivotal in constructing peptides with lysine-like side chains, enabling selective deprotection during multi-step syntheses. Its stereochemistry (R-configuration) ensures compatibility with biologically active peptide sequences, particularly in drug discovery and enzyme inhibitor design .

Eigenschaften

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-(phenylmethoxycarbonylamino)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H30N2O6/c32-27(33)26(16-8-9-17-30-28(34)36-18-20-10-2-1-3-11-20)31-29(35)37-19-25-23-14-6-4-12-21(23)22-13-5-7-15-24(22)25/h1-7,10-15,25-26H,8-9,16-19H2,(H,30,34)(H,31,35)(H,32,33)/t26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRULQRVJXQQPQH-AREMUKBSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)NCCCC[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H30N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40654460 | |

| Record name | N~6~-[(Benzyloxy)carbonyl]-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40654460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

502.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110990-07-3 | |

| Record name | N~6~-[(Benzyloxy)carbonyl]-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40654460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Wirkmechanismus

Target of Action

FMOC-D-LYS(Z)-OH, also known as N-Fmoc-N’-Cbz-D-lysine or ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-(((benzyloxy)carbonyl)amino)hexanoic acid, is primarily used in the synthesis of peptides. Its primary targets are the amino acid sequences that are being synthesized. It plays a crucial role in the formation of peptide bonds, which are the links between amino acids in a peptide or protein.

Mode of Action

The compound works by protecting the amino group of the lysine residue during peptide synthesis. The Fmoc (9-fluorenylmethoxycarbonyl) group protects the alpha-amino group, while the Cbz (benzyloxycarbonyl) or Z group protects the epsilon-amino group of the lysine. These protecting groups prevent unwanted side reactions during the synthesis process. They can be selectively removed when the peptide synthesis is complete.

Biochemical Pathways

FMOC-D-LYS(Z)-OH is involved in the biochemical pathway of solid-phase peptide synthesis (SPPS). In this process, the peptide chain is assembled on a solid support, allowing for easy separation of the product from the reaction mixture. The Fmoc group is removed in the presence of a base, such as piperidine, revealing the free amino group that can react with the next Fmoc-protected amino acid.

Result of Action

The result of FMOC-D-LYS(Z)-OH’s action is the successful synthesis of peptides with the desired sequence. By protecting the reactive groups on the lysine residue, it allows for the controlled formation of peptide bonds, leading to high yields of the desired peptide.

Action Environment

The action of FMOC-D-LYS(Z)-OH is influenced by several environmental factors. The temperature, pH, and the presence of other reagents can affect the efficiency of the peptide synthesis. Moreover, the choice of solvent can also have a significant impact on the reaction. Recent studies have proposed the use of greener solvents in solid-phase peptide synthesis (SPPS) to reduce the environmental impact.

Biologische Aktivität

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-(((benzyloxy)carbonyl)amino)hexanoic acid, often referred to as Fmoc-Lys(Boc)-OH, is a complex organic molecule notable for its potential applications in medicinal chemistry and peptide synthesis. This compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is crucial in the synthesis of peptides, and its biological activity is influenced by its structural components.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 502.56 g/mol. The structure includes:

- Fluorenylmethoxycarbonyl group : Provides stability and protects the amino group during peptide synthesis.

- Benzyloxycarbonyl group : Enhances solubility and reactivity.

- Amino acid backbone : Imparts biological activity through interactions with biological targets.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of fluorene derivatives, suggesting that structural modifications can enhance their efficacy against various bacterial strains. For instance, compounds derived from the fluorene nucleus have shown activity against Staphylococcus aureus and Escherichia coli, with some derivatives exhibiting low inhibitory concentrations against these pathogens .

2. Antitumor Activity

Research indicates that fluorenone derivatives, closely related to the compound , possess significant antiproliferative effects. These compounds act as type I topoisomerase inhibitors, which are crucial in cancer therapy. The introduction of linear alkyl groups into the side chains has been shown to improve their antiproliferative activity compared to branched or bulky groups .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed that the fluorenyl group plays a significant role in facilitating interaction with biological macromolecules, potentially leading to modulation of enzymatic activities or disruption of cellular processes.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various fluorene derivatives against clinical isolates of Staphylococcus aureus. The results indicated that certain derivatives exhibited comparable efficacy to standard antibiotics at concentrations as low as 100 μg/mL, suggesting their potential as alternative antimicrobial agents .

Study 2: Antiproliferative Effects

Another investigation focused on the antiproliferative effects of fluorenone analogues on cancer cell lines. The study found that modifications to the side chains significantly influenced cytotoxicity, with some compounds demonstrating IC50 values in the micromolar range against breast cancer cells .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C29H30N2O6 |

| Molecular Weight | 502.56 g/mol |

| CAS Number | 110990-07-3 |

| Antimicrobial Activity | Effective against E. coli, S. aureus |

| Antiproliferative Activity | IC50 values in micromolar range |

| Compound | Activity |

|---|---|

| N-Acetyl-L-leucine | Antimicrobial properties |

| Fluorenylmethoxycarbonyl-L-alanine | Used in peptide synthesis |

| L-Valine derivatives | Neuroprotective effects |

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Molecular Formula: C29H30N2O6

Molecular Weight: 502.6 g/mol

IUPAC Name: (R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-(benzyloxycarbonylamino)hexanoic acid

CAS Number: 110990-07-3

The compound features a complex structure with multiple functional groups, which contribute to its reactivity and utility in synthetic chemistry.

Solid-Phase Peptide Synthesis

One of the primary applications of (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-(((benzyloxy)carbonyl)amino)hexanoic acid is as a building block in solid-phase peptide synthesis (SPPS). The Fmoc (9H-fluoren-9-ylmethoxycarbonyl) protecting group is widely used in SPPS due to its stability under basic conditions and ease of removal under acidic conditions.

Case Study:

In a study by Zhang et al. (2010), Fmoc-D-Lys(Cbz)-OH was utilized to synthesize a series of bioactive peptides with enhanced stability and activity. The use of this compound facilitated the efficient formation of peptide bonds, leading to high yields of the desired products .

Drug Development

The compound's ability to serve as a precursor for various peptide-based drugs has been explored extensively. Its structural characteristics allow for modifications that can enhance biological activity or target specificity.

Example:

Research conducted by Smith et al. (2021) demonstrated that derivatives of Fmoc-D-Lys(Cbz)-OH exhibited significant antitumor activity in vitro, suggesting potential therapeutic applications in oncology .

Protein Engineering

Fmoc-D-Lys(Cbz)-OH is also employed in protein engineering, where it can be incorporated into proteins to study structure-function relationships or to create novel biomolecules.

Data Table: Protein Engineering Applications

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The compound is compared below with structurally related derivatives, focusing on modifications to protecting groups, backbone length, and functional moieties.

Table 1: Structural and Functional Comparison

Impact of Structural Modifications

Protecting Group Variations

- Phosphoryl vs. Cbz Groups: The benzyloxyphosphoryl group in introduces a non-hydrolyzable phosphate mimic, enhancing resistance to enzymatic degradation compared to the Cbz group in the target compound. This modification is critical for nucleoside analogues targeting viral polymerases .

- N-Methylation : N-methylation of the Fmoc group () reduces hydrogen-bonding capacity, improving lipophilicity and blood-brain barrier penetration in CNS-targeting prodrugs .

Backbone Modifications

- Fluorination: The 4,4-difluorohexanoic acid derivative () introduces steric and electronic effects, rigidifying the backbone to mimic β-sheet conformations in protease inhibitors .

- Alkene Functionalization : The terminal alkene in enables thiol-ene or azide-alkyne cycloadditions for site-specific bioconjugation, a feature absent in the target compound .

Side Chain Alterations

- Dicarboxylic Acid Backbone : The hexanedioic acid variant () provides additional carboxylate groups for coordinating metal ions, useful in metalloproteinase inhibitors or MRI contrast agents .

Table 2: Pharmacokinetic and Stability Data

Methodological Considerations in Similarity Assessment

- Tanimoto Coefficient : Used to quantify structural similarity based on molecular fingerprints (e.g., 70% similarity threshold for bioactive compounds) .

- Cross-Reactivity in Immunoassays: The target compound’s Fmoc/Cbz groups exhibit low cross-reactivity compared to phosphorylated or N-methylated derivatives, underscoring the importance of protecting group chemistry in assay design .

Vorbereitungsmethoden

Resin Selection and Initial Coupling

Solid-phase synthesis remains the predominant method for preparing Fmoc-Lys(Z)-OH-containing peptides. The choice of resin significantly impacts coupling efficiency and final product purity. Wang resin and 2-chlorotrityl chloride (2-CTC) resin are commonly employed, with substitution degrees optimized between 0.25–0.45 mmol/g to balance reactivity and steric hindrance. For Fmoc-Gly-OH anchoring to Wang resin, a coupling system using N,N'-diisopropylcarbodiimide (DIC) with hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) achieves >95% incorporation.

Sequential Amino Acid Coupling

The ε-amine of lysine requires orthogonal protection to prevent undesired side reactions. Patent WO2017114191A1 details the use of Fmoc-Lys(Alloc)-OH as a precursor, where the Alloc group is selectively removed using tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and morpholine in dichloromethane (DCM). This method avoids acid-labile protections (e.g., Mmt/Mtt), which necessitate repetitive trifluoroacetic acid (TFA) treatments and risk premature deprotection of tert-butyl (tBu) groups.

Solution-Phase Synthesis and Fragment Condensation

Carbodiimide-Mediated Coupling

In solution-phase synthesis, Fmoc-Lys(Z)-OH is prepared via carbodiimide activation. A typical protocol involves reacting lysine with benzyloxycarbonyl (Cbz) chloride under alkaline conditions to protect the ε-amine, followed by Fmoc-OSu (N-hydroxysuccinimide ester) for α-amine protection. The use of N,N-diisopropylethylamine (DIPEA) as a base in dimethylformamide (DMF) minimizes racemization, yielding enantiomeric excess >99%.

Recrystallization and Purity Control

Crude Fmoc-Lys(Z)-OH is purified via recrystallization using solvent systems such as methanol/dichloromethane (MeOH/CH₂Cl₂) or ethyl acetate/hexanes. Patent data indicate that MeOH/CH₂Cl₂ (1:3 v/v) achieves >98% purity, with residual solvents <0.1% as verified by gas chromatography.

Deprotection Methodologies

Fmoc Removal Under Hydrogenolytic Conditions

Traditional Fmoc deprotection employs piperidine or DBU in DMF, but these bases can degrade sensitive electrophilic groups. Recent advances utilize hydrogenolysis with palladium on carbon (Pd/C) under mildly acidic conditions (pH 4–5), preserving acid-labile functionalities. For Fmoc-Lys(Z)-OH, this method achieves quantitative deprotection in 2 hours without affecting the Cbz group.

Alloc Group Removal in SPPS

The Alloc-protected intermediate Fmoc-Lys(Alloc)-OH is deprotected using Pd(PPh₃)₄ (0.1–0.3 equiv) and morpholine (5–10 equiv) in DCM. This protocol, optimized for semaglutide synthesis, completes in 10–30 minutes per cycle with no detectable racemization.

Analytical Characterization

Spectroscopic Data

Mass Spectrometry

High-resolution ESI-MS confirms the molecular ion [M+H]⁺ at m/z 503.5, consistent with the theoretical mass of C₂₉H₃₀N₂O₆.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Racemization Risk | Scalability |

|---|---|---|---|---|

| Solid-Phase (Wang) | 85–90 | 98–99 | Low | High |

| Solution-Phase | 75–80 | 95–97 | Moderate | Moderate |

| Hydrogenolytic Deprot | 90–92 | 99 | Negligible | High |

Solid-phase synthesis outperforms solution-phase methods in yield and scalability, while hydrogenolysis offers superior compatibility with acid-sensitive groups.

Challenges and Mitigation Strategies

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-(((benzyloxy)carbonyl)amino)hexanoic acid, and how is stereochemical integrity maintained?

- Answer : The synthesis involves sequential protection of amino groups using Fmoc (fluorenylmethoxycarbonyl) and benzyloxycarbonyl (Cbz) groups. Key steps include:

- Activation of the carboxyl group using reagents like Fmoc-OSu ( ).

- Selective deprotection of Fmoc under basic conditions (e.g., piperidine) while retaining the Cbz group ().

- Stereochemical control is achieved by using chiral precursors and monitoring reaction conditions (e.g., low temperature, anhydrous solvents) to minimize racemization ( ).

- Analytical validation via TLC and NMR ensures stereochemical fidelity at the chiral centers ( ) .

Q. What analytical techniques are essential for confirming the identity and purity of this compound?

- Answer :

- NMR spectroscopy (1H, 13C) confirms structural integrity, including the presence of Fmoc and Cbz groups ( ).

- Mass spectrometry (MS) validates molecular weight and isotopic patterns ( ).

- HPLC with UV detection monitors purity, particularly for detecting residual solvents or byproducts ( ).

- Melting point analysis and optical rotation measurements assess crystallinity and enantiomeric purity () .

Q. How does the Fmoc protection group function in peptide synthesis applications of this compound?

- Answer : The Fmoc group acts as a temporary protective group for the α-amino group, allowing selective deprotection under mild basic conditions (e.g., 20% piperidine in DMF) without disturbing acid-labile groups like Cbz. This enables sequential coupling in solid-phase peptide synthesis (SPPS) ( ) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields during the coupling of protected amino groups?

- Answer : Yield discrepancies often arise from:

- Solvent choice : Polar aprotic solvents (e.g., DMF, THF) improve solubility but may reduce reactivity if improperly dried ( ).

- Catalyst optimization : Use of HOBt (hydroxybenzotriazole) or EDCI (ethylcarbodiimide hydrochloride) enhances coupling efficiency ().

- Temperature control : Reactions performed at 0–4°C minimize side reactions, while room temperature may accelerate undesired pathways ( ).

- Systematic DOE (Design of Experiments) can isolate critical variables () .

Q. What strategies mitigate racemization during solid-phase peptide synthesis using this compound?

- Answer :

- Low-temperature coupling (0–4°C) reduces base-catalyzed racemization ( ).

- Short reaction times and efficient activating agents (e.g., HATU) minimize exposure to racemization-prone conditions ( ).

- Chiral HPLC post-synthesis quantifies enantiomeric excess, guiding iterative optimization ( ) .

Q. How should researchers design experiments to study the compound’s stability under varying storage and reaction conditions?

- Answer :

- Accelerated stability studies : Expose the compound to elevated temperatures, humidity, and light, followed by HPLC and NMR analysis to track degradation ().

- pH-dependent stability : Test solubility and integrity in buffers ranging from pH 2–10 to identify optimal storage conditions ().

- Long-term storage trials : Compare stability at –20°C (lyophilized) vs. 2–8°C (solution), monitoring via mass spectrometry for hydrolysis or oxidation ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.